molecular formula C36H53NO13 B607496 Fmoc-N-amido-PEG9-acid CAS No. 1191064-81-9

Fmoc-N-amido-PEG9-acid

Cat. No.: B607496
CAS No.: 1191064-81-9
M. Wt: 707.81
InChI Key: NEESTRVILHNOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG9-acid: is a polyethylene glycol (PEG) derivative that contains a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG9-acid, also known as Fmoc-NH-PEG9-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind specifically to antigens on the surface of target cells, such as cancer cells .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be linked to antibodies, forming an ADC .

Biochemical Pathways

Instead, it serves to connect the antibody with a drug molecule in ADCs . The specific pathways affected would therefore depend on the drug molecule attached to the linker.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the properties of the ADC of which it is a part . As a PEG linker, it increases the solubility of the ADC in aqueous media , which could enhance the bioavailability of the drug.

Result of Action

The result of the action of this compound is the formation of a stable ADC . The ADC can then bind to its target antigen on the cell surface, leading to internalization and release of the drug molecule within the cell . The specific molecular and cellular effects would depend on the mechanism of action of the drug molecule attached to the linker.

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Fmoc group . Furthermore, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG9-acid typically involves the following steps:

    Fmoc Protection: The amine group is protected using the Fmoc group.

    PEGylation: The protected amine is then reacted with a PEG derivative to introduce the PEG spacer. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Biological Activity

Fmoc-N-amido-PEG9-acid is a non-cleavable linker primarily utilized in bioconjugation processes, particularly in the synthesis of antibody-drug conjugates (ADCs) and other peptide-based therapeutics. This compound features a polyethylene glycol (PEG) moiety, which enhances solubility and bioavailability, making it a valuable tool in drug development and research.

  • CAS Number : 1191064-81-9
  • Molecular Formula : C36H53NO13
  • Molecular Weight : 707.8 g/mol
  • Purity : ≥95%
  • Functional Groups : Carboxylic Acid (COOH)
  • Storage Conditions : -20 °C

This compound acts as a linker that facilitates the conjugation of drugs to antibodies or peptides. The PEG component provides steric hindrance, which can improve the pharmacokinetic properties of the conjugates by reducing immunogenicity and enhancing circulation time in the bloodstream. This linker is particularly beneficial in applications requiring sustained release or targeted delivery of therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of PEGylated compounds. In one study, various PEGylated peptides were tested against different bacterial strains, demonstrating that while PEG itself does not exhibit antimicrobial activity, its conjugation to active peptides significantly enhances their efficacy against pathogens like Escherichia coli and Candida albicans .

Conjugate MIC (µg/mL) Activity
TN6 Peptide2.56High antimicrobial activity
PepC-PEG-PepC18.3Moderate activity
Cpep-PEG-Cpep36.6Lower activity

The results indicate that the conjugates exhibit varying degrees of antimicrobial effectiveness, with some formulations showing promise as next-generation antibiotic candidates.

Hemolytic Activity

Hemolytic assays conducted on these conjugates revealed that the unmodified peptides often displayed higher hemolytic activity compared to their PEGylated counterparts. For instance, the hemolytic activity of the TN6 peptide was significantly higher than that of its PEGylated forms, suggesting that PEGylation can mitigate toxicity towards red blood cells .

Case Study 1: Development of Antibody-Drug Conjugates

In a notable application, this compound was employed in the synthesis of ADCs aimed at targeting specific cancer cells. The incorporation of this linker allowed for enhanced stability and reduced off-target effects, leading to improved therapeutic indices in preclinical models. The ADCs demonstrated significant tumor regression in xenograft models, showcasing the utility of this compound in targeted cancer therapy.

Case Study 2: Peptide Therapeutics for Infectious Diseases

A study explored the use of this compound in developing peptide-based therapeutics for treating bacterial infections. The PEGylated peptides exhibited enhanced solubility and stability in biological fluids, leading to increased efficacy against resistant strains of bacteria. The study concluded that such modifications could be crucial for developing effective treatments for infections caused by multi-drug resistant organisms .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEESTRVILHNOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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